ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
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Overview
Description
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a benzamido group, and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the benzamido group: The pyrazole intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the benzamido derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamido group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPIONATE: Similar structure but with a propionate ester group.
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYRATE: Similar structure but with a butyrate ester group.
Uniqueness
ETHYL 2-(4-BENZAMIDO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzamido group also enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(4-benzamido-3,5-dimethylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-14(20)10-19-12(3)15(11(2)18-19)17-16(21)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHCKBFFXXTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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